molecular formula C17H12F3N3OS B2953072 2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 721901-49-1

2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2953072
CAS No.: 721901-49-1
M. Wt: 363.36
InChI Key: GJMBADRNXZMYCR-UHFFFAOYSA-N
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Description

2-(Quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound characterized by its quinazoline core and trifluoromethyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including palladium-catalyzed carbonylative reactions. One common method involves the reaction of trifluoroacetimidoyl chlorides and amines in the presence of a palladium catalyst. The reaction conditions typically require controlled temperatures and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using activated carbon fiber-supported palladium catalysts. These catalysts enhance the efficiency and yield of the reaction, making the process more viable for commercial production.

Chemical Reactions Analysis

Types of Reactions: 2-(Quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is explored for its therapeutic potential in treating various diseases, leveraging its unique chemical structure.

  • Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Comparison with Similar Compounds

  • Quinazolin-4(3H)-ones

  • Trifluoromethyl-substituted quinazolines

  • Other acetamide derivatives

Properties

IUPAC Name

2-quinazolin-4-ylsulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c18-17(19,20)11-5-7-12(8-6-11)23-15(24)9-25-16-13-3-1-2-4-14(13)21-10-22-16/h1-8,10H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMBADRNXZMYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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